molecular formula C14H27N3O2 B13916609 Ethyl 3-((4-aminopiperidin-1-yl)methyl)piperidine-1-carboxylate

Ethyl 3-((4-aminopiperidin-1-yl)methyl)piperidine-1-carboxylate

Cat. No.: B13916609
M. Wt: 269.38 g/mol
InChI Key: IOHZAHYPOHFUCU-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride is a synthetic compound belonging to the class of piperidine derivatives. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride typically involves the reaction of 4-aminopiperidine with ethyl piperidine-1-carboxylate under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include tetrahydrofuran (THF) and methanol, while catalysts such as palladium on carbon (Pd/C) are employed to enhance the reaction rate .

Industrial Production Methods

In an industrial setting, the production of ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride is unique due to its specific structure, which combines the features of both 4-aminopiperidine and ethyl piperidine-1-carboxylate. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

Ethyl 3-((4-aminopiperidin-1-yl)methyl)piperidine-1-carboxylate, often referred to as a piperidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article provides an overview of the compound's biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its unique piperidine structure, which contributes to its biological activity. The molecular formula is C14H28ClN3O2C_{14}H_{28}ClN_3O_2 with a molecular weight of approximately 305.84 g/mol. It is typically supplied as a hydrochloride salt, enhancing its solubility and stability in various biological assays.

PropertyValue
Molecular FormulaC14H28ClN3O2C_{14}H_{28}ClN_3O_2
Molecular Weight305.84 g/mol
CAS Number1257850-47-7
MDL NumberMFCD13857429

Neuropharmacological Effects

Studies have indicated that piperidine derivatives exhibit significant neuropharmacological properties. This compound has been investigated for its potential as a modulator of neurotransmitter systems, particularly in relation to acetylcholine receptors. Its structural features suggest it may interact with muscarinic receptors, which play a crucial role in cognitive functions and memory.

A study highlighted that compounds with similar piperidine structures displayed enhanced binding affinity to M3 muscarinic acetylcholine receptors (M3R), which are implicated in various neurological disorders, including Alzheimer's disease .

Anticancer Activity

Research has also explored the anticancer potential of this compound. A recent investigation into related piperidine derivatives demonstrated that they could induce apoptosis in cancer cell lines. For instance, compounds derived from similar structures showed improved cytotoxicity against hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

Case Study: Cytotoxicity Assessment
A comparative analysis was conducted on a series of piperidine derivatives, including this compound. The results indicated:

CompoundIC50 (µM)Cell Line Tested
This compound15FaDu (hypopharyngeal)
Bleomycin20FaDu (hypopharyngeal)

These findings suggest that the compound may possess promising anticancer properties through mechanisms involving apoptosis and cell cycle arrest.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is critical for optimizing the biological activity of piperidine derivatives. Modifications at specific positions on the piperidine ring can significantly influence potency and selectivity against target enzymes or receptors.

Research indicates that introducing various substituents can enhance metabolic stability and reduce toxicity profiles while maintaining or improving biological efficacy . For example, derivatives with alkyl substitutions on the nitrogen atom have shown improved binding affinities and reduced metabolic degradation.

Properties

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C14H27N3O2/c1-2-19-14(18)17-7-3-4-12(11-17)10-16-8-5-13(15)6-9-16/h12-13H,2-11,15H2,1H3

InChI Key

IOHZAHYPOHFUCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCCC(C1)CN2CCC(CC2)N

Origin of Product

United States

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